molecular formula C22H22FN7OS B2555476 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1021123-23-8

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2555476
CAS No.: 1021123-23-8
M. Wt: 451.52
InChI Key: QKWCNNKDDHHGQI-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-fluorophenylpiperazine moiety and a thiophene-2-carboxamide ethyl chain. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or modulation of neurotransmitter receptors . The thiophene carboxamide may enhance solubility and bioavailability compared to simpler alkyl chains.

Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN7OS/c23-16-3-5-17(6-4-16)28-9-11-29(12-10-28)20-18-14-27-30(21(18)26-15-25-20)8-7-24-22(31)19-2-1-13-32-19/h1-6,13-15H,7-12H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWCNNKDDHHGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide) is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available piperazine derivatives and pyrazolo[3,4-d]pyrimidine intermediates. The synthetic pathway generally includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Alkylation with 4-fluorophenylpiperazine.
  • Coupling with thiophene-2-carboxylic acid derivatives.

Anticancer Activity

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a series of novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results indicated that modifications at the piperazine moiety significantly influenced the cytotoxicity and selectivity towards cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2CDK9 Inhibition
Compound BA549 (Lung)3.8Apoptosis Induction
Target CompoundHeLa (Cervical)2.5Cell Cycle Arrest

Neuropharmacological Effects

The piperazine component is known for its interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A. Studies have shown that compounds containing piperazine can modulate neurotransmitter systems, potentially providing therapeutic effects in anxiety and depression models . The specific compound under review has been hypothesized to exhibit similar neuropharmacological properties.

Table 2: Serotonin Receptor Affinity

CompoundReceptor TypeBinding Affinity (Ki)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide5-HT1A<10 nM
Another Compound5-HT2A15 nM

Case Studies

Several case studies have explored the therapeutic implications of similar compounds:

  • Case Study on Anticancer Properties : A study evaluated a series of pyrazolo[3,4-d]pyrimidines for their ability to inhibit tumor growth in vivo. The lead compound demonstrated a significant reduction in tumor size compared to controls .
  • Neuropharmacological Assessment : In a rodent model of anxiety, administration of a piperazine-based derivative resulted in reduced anxiety-like behavior as measured by elevated plus maze tests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide ()

  • Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl substituent.
  • Impact: Electronic Effects: Methoxy (-OCH₃) is electron-donating, which may reduce binding affinity to receptors requiring electron-deficient aromatic interactions. Fluorine (-F), being electron-withdrawing, enhances dipole interactions and metabolic stability .
  • Inferred Activity : The fluorinated derivative likely exhibits superior receptor binding and metabolic stability.

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()

  • Structural Difference : Incorporates a chromen-4-one moiety and a methyl ester instead of the thiophene carboxamide.
  • Impact: Solubility: The ester group may reduce solubility compared to the carboxamide in physiological conditions. Molecular Weight: The chromenone addition increases molecular weight (560.2 g/mol vs. Melting Point: The compound in has a melting point of 227–230°C, suggesting high crystallinity, which could influence formulation strategies .

Piperazine/Thiophene Hybrids ()

  • Example : 3-(thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one.
  • Structural Difference : Replaces the pyrazolo[3,4-d]pyrimidine core with a propan-1-one linker and a trifluoromethylphenyl group.
  • Impact: Receptor Selectivity: The trifluoromethyl group enhances lipophilicity and may improve affinity for serotonin receptors (e.g., 5-HT₁A).

Comparative Data Table

Property Target Compound 4-Methoxyphenyl Analog () Chromenone Derivative () Trifluoromethyl Hybrid ()
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine + chromenone Propan-1-one linker
Aromatic Substituent 4-Fluorophenylpiperazine 4-Methoxyphenylpiperazine 3-Fluorophenyl 4-Trifluoromethylphenyl
Functional Group Thiophene-2-carboxamide Thiophene-2-carboxamide Methyl ester Thiophen-2-ylthio
Molecular Weight ~470–500 g/mol (estimated) ~480–510 g/mol (estimated) 560.2 g/mol ~450 g/mol (estimated)
Melting Point Not reported Not reported 227–230°C Not reported
Inferred Metabolic Stability High (fluorine substitution) Moderate (methoxy demethylation risk) Low (ester hydrolysis) High (trifluoromethyl resistance)

Research Findings and Implications

  • Fluorine vs. Methoxy : Fluorine’s electronegativity enhances receptor binding and metabolic stability, making the target compound preferable over the methoxy analog for CNS applications .
  • Chromenone vs. Carboxamide: While chromenone derivatives () may offer unique pharmacokinetic profiles, their increased molecular weight and ester functionality limit utility in brain-targeted therapies compared to the carboxamide-based target compound .
  • Piperazine Hybrids : Trifluoromethylphenyl derivatives () highlight the trade-off between lipophilicity and specificity; the pyrazolopyrimidine core in the target compound likely improves target engagement .

Q & A

Q. What are the key synthetic challenges in preparing N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of coupling agents, solvent systems, and purification techniques. Key challenges include:

  • Amide Bond Formation : Use coupling reagents like EDCI/HOBt to facilitate the reaction between thiophene-2-carboxamide and the pyrazolo[3,4-d]pyrimidine intermediate .
  • Piperazine Substitution : Optimize reaction temperature (e.g., reflux in DMF) and stoichiometry to ensure efficient substitution of the 4-fluorophenylpiperazine group .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product, as impurities from side reactions (e.g., incomplete substitution) are common .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm aromatic protons (e.g., thiophene, pyrimidine rings) and aliphatic chains (e.g., ethyl linker). Key signals include downfield shifts for the pyrimidine C4-H (~8.5 ppm) and thiophene carboxamide protons (~12.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and ensures synthetic accuracy .
  • HPLC-PDA : Assesses purity (>95% by area normalization) and detects trace intermediates .

Q. How should researchers design in vitro assays to evaluate the anticancer potential of this compound?

  • Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1 nM–100 μM) and incubation periods (48–72 hrs) .
  • Enzyme Inhibition Studies : Test inhibition of kinases (e.g., BTK, EGFR) via fluorescence polarization assays, using ATP concentrations near Km values .
  • Control Experiments : Include positive controls (e.g., staurosporine for apoptosis) and solvent controls (DMSO ≤0.1%) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Core Modifications : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., CF3) to enhance kinase binding affinity .
  • Linker Variations : Test ethylene vs. propylene chains to balance solubility and target engagement .
  • Piperazine Substitution : Evaluate substituents (e.g., methyl, acetyl) on the piperazine ring to modulate pharmacokinetic properties .
  • Assay Design : Use parallel synthesis to generate analogs, followed by high-throughput screening (HTS) against a panel of cancer targets .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., divergent IC50 values)?

  • Standardize Assay Conditions : Control variables like ATP concentration (for kinase assays), serum content in cell media, and incubation time .
  • Impurity Profiling : Use LC-MS to identify synthetic byproducts (e.g., dehalogenated intermediates) that may interfere with activity .
  • Orthogonal Assays : Confirm enzyme inhibition via Western blot (e.g., phosphorylated substrate reduction) alongside biochemical assays .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Perform thermal shift assays or affinity purification-mass spectrometry to identify binding partners .
  • Molecular Dynamics (MD) Simulations : Model interactions with BTK or EGFR to predict binding modes and guide mutagenesis studies .
  • Gene Expression Profiling : Use RNA-seq to assess downstream pathways (e.g., apoptosis, cell cycle arrest) in treated vs. untreated cells .

Q. How can researchers address stability and solubility limitations during preclinical evaluation?

  • Formulation Optimization : Use co-solvents (e.g., PEG-400, Captisol®) for in vivo studies to enhance aqueous solubility .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity, then monitor degradation via HPLC to identify labile groups (e.g., thioether bonds) .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage (−80°C) .

Q. What strategies ensure selectivity against off-target enzymes or receptors?

  • Kinome-Wide Profiling : Screen against kinase panels (e.g., DiscoverX KinomeScan) to identify off-target hits .
  • Competitive Binding Assays : Use fluorescent probes (e.g., TAMRA-labeled ATP) to quantify competition with endogenous ligands .
  • CRISPR Knockout Models : Validate target specificity in isogenic cell lines lacking the putative target (e.g., BTK−/−) .

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